molecular formula C28H31N5 B2510193 9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline CAS No. 896850-75-2

9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline

Cat. No.: B2510193
CAS No.: 896850-75-2
M. Wt: 437.591
InChI Key: OLBXUSHQUKIDCA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

9-(4-Benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline is a useful research compound. Its molecular formula is C28H31N5 and its molecular weight is 437.591. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Target of Action

The primary target of this compound is the Werner (WRN) helicase . WRN helicase is a protein that plays a crucial role in DNA replication and repair. Inhibiting this protein can lead to genomic instability, which is a key hallmark of cancer .

Mode of Action

The compound interacts with its target, the WRN helicase, by binding to its active site. This binding inhibits the activity of the helicase, preventing it from unwinding DNA and disrupting the process of DNA replication and repair . This disruption can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth .

Biochemical Pathways

The inhibition of WRN helicase affects several biochemical pathways. Most notably, it disrupts the DNA damage response (DDR) pathway . The DDR pathway is a protective response that maintains genomic integrity and restores cell homeostasis when cells are subjected to DNA damage and replication stress . Disruption of this pathway can lead to the accumulation of DNA damage, promoting the rapid growth of tumor cells .

Result of Action

The result of the compound’s action is the inhibition of WRN helicase, leading to disruption of the DDR pathway and the accumulation of DNA damage . This can lead to cell death, particularly in cancer cells that rely on rapid DNA replication for their growth . Therefore, this compound has potential as an anticancer agent .

Action Environment

The efficacy and stability of this compound can be influenced by various environmental factors For instance, the pH of the cellular environment can affect the compound’s stability and its ability to interact with its target Additionally, the presence of other molecules in the cell can potentially interfere with the compound’s action

Properties

IUPAC Name

9-(4-benzylpiperazin-1-yl)-2-methyl-3-phenyl-5,6,7,8-tetrahydropyrazolo[5,1-b]quinazoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C28H31N5/c1-21-26(23-12-6-3-7-13-23)27-29-25-15-9-8-14-24(25)28(33(27)30-21)32-18-16-31(17-19-32)20-22-10-4-2-5-11-22/h2-7,10-13H,8-9,14-20H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLBXUSHQUKIDCA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C(=C1C3=CC=CC=C3)N=C4CCCCC4=C2N5CCN(CC5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C28H31N5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

437.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.